![molecular formula C22H21N5O6S2 B2393852 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 851784-29-7](/img/structure/B2393852.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzo[d]thiazol-2-ylamino group might be involved in nucleophilic substitution reactions, while the oxadiazol ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have gained attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. Notably, the benzothiazole derivatives demonstrated promising inhibition potency against M. tuberculosis .
Light Emitting Diodes (LEDs) and Solar Cells
Benzothiazole-based molecules have desirable optical and electronic properties, making them suitable for LEDs and solar cells. By tuning their molecular structure, scientists can optimize their performance in these energy-related applications .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX-1 and COX-2, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The compound’sIC50 values for COX-1 inhibition were found to be 11.34 µM and 11.21 µM , indicating its potency
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation . By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, thereby reducing inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S2/c1-30-14-8-12(9-15(31-2)19(14)32-3)20(29)23-10-18-26-27-22(33-18)34-11-17(28)25-21-24-13-6-4-5-7-16(13)35-21/h4-9H,10-11H2,1-3H3,(H,23,29)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNMJVRPSAFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide |
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